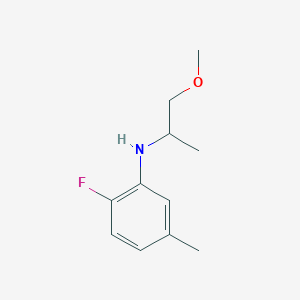

2-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline

Description

Properties

Molecular Formula |

C11H16FNO |

|---|---|

Molecular Weight |

197.25 g/mol |

IUPAC Name |

2-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline |

InChI |

InChI=1S/C11H16FNO/c1-8-4-5-10(12)11(6-8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3 |

InChI Key |

YZBFESVIMWMLJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(C)COC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline

Key Synthetic Steps and Conditions

Fluorination and Nitro Group Manipulation

- Starting from 4-fluoro-2-methoxy-5-nitroaniline analogs, selective fluorination is achieved using copper(II) bromide and tert-butylnitrite in acetonitrile at 50°C under inert atmosphere, yielding fluorinated nitroaniline intermediates with yields around 70%.

- The nitro group can be subsequently reduced to an amine or converted to other functionalities depending on the route.

Introduction of the N-(1-methoxypropan-2-yl) Group

- N-substitution with 1-methoxypropan-2-yl moiety is typically performed via reductive amination or nucleophilic substitution using the corresponding alcohol or aldehyde derivatives.

- For example, amination reactions in the presence of acids such as toluene-4-sulfonic acid or trifluoroacetic acid in alcoholic solvents (e.g., pentan-1-ol or iso-butanol) at elevated temperatures (100–115°C) in sealed tubes facilitate the formation of the desired N-substituted aniline.

- Catalysts such as palladium complexes (e.g., Pd(PPh3)2(OAc)2) have been employed to enhance coupling efficiency in similar aromatic amination reactions.

Methylation of Aromatic Ring

- The methyl group at the 5-position can be introduced via electrophilic aromatic substitution or by starting from a methyl-substituted precursor.

- Direct methylation methods include Friedel-Crafts alkylation or use of methylated nitroaniline derivatives as starting materials.

Representative Reaction Conditions and Yields

Analytical and Research Outcomes

Spectroscopic Characterization

- [^1H NMR and ^13C NMR](pplx://action/followup) data confirm the presence of aromatic protons, methyl substituent, and the methoxypropan-2-yl group.

- Fluorine substitution is confirmed by characteristic coupling constants and chemical shifts in ^19F NMR spectra.

- High-resolution mass spectrometry (HRMS) validates the molecular formula and isotopic pattern consistent with fluorine and methyl substitutions.

Purity and Yield Optimization

- Reaction yields vary depending on the step and conditions, with fluorination and amination steps typically yielding 50–70%.

- Optimization of catalysts, solvents, and temperature can enhance conversion rates and selectivity.

- Purification by column chromatography using gradients of methanol in dichloromethane is effective for isolating the pure compound.

Summary Table of Preparation Route

| Step No. | Reaction Type | Key Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| 1 | Fluorination of nitroaniline | CuBr2, tert-butylnitrite, acetonitrile, 50°C | ~70 | Selective fluorination under mild conditions |

| 2 | Reduction/Nucleophilic substitution | Acid catalyst (p-TsOH or TFA), alcohol solvent, 100–115°C | 50-60 | N-substitution with 1-methoxypropan-2-yl group |

| 3 | Palladium-catalyzed coupling | Pd(PPh3)2(OAc)2, Et3N, RT, overnight | 85-88 | Enhances amination efficiency |

| 4 | Purification | Silica gel chromatography (DCM/MeOH gradient) | - | Isolates pure target compound |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be used in the study of biological systems, particularly in understanding the interactions between fluorinated compounds and biological molecules.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to specific biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Fluoroaniline Derivatives

Key Observations :

- Substituent Effects : The methoxypropan-2-yl group in the target compound introduces steric bulk compared to smaller substituents like furan or benzyl groups . This may hinder crystallization or reduce solubility in polar solvents.

- Positional Isomerism : Fluorine placement (e.g., C2 vs. C4) significantly alters electronic properties. For example, 5-nitro-2-fluoroaniline exhibits stronger hydrogen-bonding interactions than 2-nitro-5-fluoroaniline due to nitro group positioning .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

- Lipophilicity : The target compound’s higher predicted LogP (2.8) vs. nitro-containing analogs (1.9) suggests greater membrane permeability, advantageous in drug design .

- Stability : Methoxypropan-2-yl groups may confer hydrolytic stability compared to esters or nitro groups, which are prone to reduction or hydrolysis .

Biological Activity

2-Fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline is an organic compound notable for its unique structural features, including a fluorine atom, a methoxy group, and a methyl group attached to an aniline backbone. These characteristics contribute to its potential biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, interactions with biological targets, and ongoing research findings.

Chemical Structure and Properties

- Molecular Formula : C12H16FNO

- Molecular Weight : Approximately 201.26 g/mol

- Key Functional Groups :

- Fluorine atom at the 2-position of the aromatic ring

- Methoxy group enhancing solubility and steric hindrance

- Methyl group contributing to electronic properties

The presence of the fluorine atom is particularly significant as it enhances metabolic stability and binding affinity in drug design, which is crucial for therapeutic applications.

Antimicrobial Properties

Preliminary investigations suggest that 2-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline exhibits antimicrobial properties. Studies indicate that it may be effective against various bacterial strains, although specific data on its efficacy compared to established antibiotics are still being compiled. The compound's structural features may facilitate interactions with bacterial enzymes or cell membranes, enhancing its antimicrobial action .

Anti-inflammatory Effects

Research has also pointed towards potential anti-inflammatory effects. The compound appears to influence biochemical pathways related to inflammation, possibly by interacting with specific receptors or enzymes involved in inflammatory responses. This makes it a candidate for further investigation in the context of inflammatory diseases .

The exact mechanism of action for 2-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline is still under study. However, its interactions with biological targets such as enzymes and receptors are being explored:

- Enzyme Interactions : Initial findings suggest that the compound may inhibit specific enzymes involved in microbial resistance and inflammation.

- Receptor Binding : The presence of the fluorine atom enhances binding affinity, potentially leading to significant biological effects through receptor modulation .

In Vitro Studies

In vitro studies have demonstrated that 2-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline can inhibit the growth of certain bacterial strains. For example, preliminary data indicated its effectiveness against Staphylococcus aureus and Escherichia coli, with IC50 values suggesting moderate potency compared to existing antimicrobial agents .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals that while many share antimicrobial properties, 2-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline's unique structural features provide it with distinct advantages in terms of metabolic stability and binding affinity.

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notable Features |

|---|---|---|---|

| 2-Fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline | Moderate | Potential | Enhanced binding due to fluorine |

| Compound A (e.g., similar aniline derivative) | Low | Moderate | Lacks fluorine substitution |

| Compound B (e.g., other methoxy derivatives) | High | Low | Different steric effects |

Ongoing Research Directions

Current research focuses on:

- Mechanistic Studies : Understanding how the compound interacts at the molecular level with specific biological targets.

- In Vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety.

- Synthesis of Derivatives : Exploring modifications to enhance biological activity or reduce side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.